molecular formula C16H19NO B461538 (2,6-Diethylphenyl)(3-pyridinyl)methanol

(2,6-Diethylphenyl)(3-pyridinyl)methanol

Cat. No.: B461538
M. Wt: 241.33g/mol
InChI Key: KWOWQQXIUGRXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Diethylphenyl)(3-pyridinyl)methanol is a bifunctional aromatic alcohol featuring a methanol group bridging a 2,6-diethylphenyl ring and a 3-pyridinyl moiety. For example, the conversion of alcohols to chlorides using SOCl₂ (as in ) could be adapted to form intermediates for coupling the two aromatic systems .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33g/mol

IUPAC Name

(2,6-diethylphenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C16H19NO/c1-3-12-7-5-8-13(4-2)15(12)16(18)14-9-6-10-17-11-14/h5-11,16,18H,3-4H2,1-2H3

InChI Key

KWOWQQXIUGRXBH-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)C(C2=CN=CC=C2)O

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(C2=CN=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

(5,6-Dimethoxypyridin-3-yl)methanol

  • Structure: Methanol group attached to a 3-pyridinyl ring substituted with 5,6-dimethoxy groups.
  • Key Differences: Lacks the 2,6-diethylphenyl group, reducing steric bulk and lipophilicity.
  • Synthesis : Prepared via nucleophilic substitution or condensation reactions (e.g., reports a 1,4-dioxane-mediated synthesis with triethylamine) .
  • Physicochemical Properties : Molecular weight = 169.18 g/mol; commercial availability (e.g., HB413 catalog) indicates stability under standard conditions .

3-Hydroxy-2,6-pyridinedimethanol

  • Structure : Pyridine ring with hydroxymethyl groups at positions 2, 6, and a hydroxyl group at position 3.
  • Key Differences : Multiple polar hydroxymethyl groups increase water solubility compared to the target compound. Absence of alkylated aromatic systems reduces metabolic stability.
  • Applications : Used as a ligand or building block in coordination chemistry () .

2,6-Diethylphenyl-Containing Compounds

N-(2,6-Diethylphenyl)-3-phenylacrylamide

  • Structure : 2,6-Diethylphenyl group linked via an acrylamide to a phenyl ring.
  • Key Differences: The acrylamide spacer introduces conformational flexibility and hydrogen-bonding capacity, unlike the rigid methanol bridge in the target compound.
  • Physicochemical Properties : Molecular weight = 279.38 g/mol; higher lipophilicity (logP ~4.2 predicted) due to the phenylacrylamide group .

2,4-Dichloro-N-(2,6-diethylphenyl)benzamide

  • Structure : 2,6-Diethylphenyl group connected to a dichlorobenzamide moiety.
  • Key Differences: The benzamide group introduces electrophilic chlorine atoms, enhancing reactivity toward nucleophiles. Potential use as an agrochemical intermediate () .

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione

  • Structure : Diethylphenyl group fused to a thiomorpholine-dione ring.
  • Key Differences : The heterocyclic system introduces sulfur-based hydrogen-bonding sites, contrasting with the pyridine ring's nitrogen in the target compound. Applications in medicinal chemistry as protease inhibitors are plausible .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
(2,6-Diethylphenyl)(3-pyridinyl)methanol C₁₆H₁₉NO 241.33 Methanol, pyridine, diethylphenyl Potential CNS activity due to dual aromatic systems N/A
(5,6-Dimethoxypyridin-3-yl)methanol C₈H₁₁NO₃ 169.18 Methanol, dimethoxy-pyridine Soluble in polar aprotic solvents
N-(2,6-Diethylphenyl)-3-phenylacrylamide C₁₉H₂₁NO 279.38 Acrylamide, diethylphenyl High lipophilicity; drug candidate
2,4-Dichloro-N-(2,6-diethylphenyl)benzamide C₁₇H₁₇Cl₂NO 334.23 Dichlorobenzamide, diethylphenyl Agrochemical intermediate

Research Findings and Implications

  • Synthetic Challenges : The steric hindrance of the 2,6-diethylphenyl group may complicate coupling reactions, necessitating optimized catalysts (e.g., ZnCl₂ in ) .
  • Metabolic Stability : Compounds with 2,6-diethylphenyl groups (e.g., 2,6-diethylaniline in ) are resistant to microbial degradation, suggesting the target compound may exhibit environmental persistence .
  • Pharmacological Potential: Pyridine methanol derivatives often exhibit blood-brain barrier permeability, while the diethylphenyl group could enhance binding to hydrophobic targets (e.g., enzymes or receptors) .

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